N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative characterized by a nitro group at the 2-position, an N-butyl substituent, and a pinacol boronate ester at the 4-position of the aromatic ring. This compound is part of a broader class of arylboronates, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and materials science .
Properties
IUPAC Name |
N-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-6-7-10-18-13-9-8-12(11-14(13)19(20)21)17-22-15(2,3)16(4,5)23-17/h8-9,11,18H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYLDTXFMBULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NCCCC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675056 | |
| Record name | N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-22-0 | |
| Record name | N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the para position.
Butylation: The nitroaniline is then subjected to butylation to attach the butyl group to the nitrogen atom.
Borylation: Finally, the compound is borylated using a boronic ester reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to introduce the boronic ester group.
The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium acetate with ligands like triphenylphosphine.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also emphasize the purification and isolation of the final product to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amine using reagents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Aryl halides, palladium catalysts, bases like potassium carbonate
Reduction: Iron powder, hydrochloric acid, or catalytic hydrogenation
Major Products
Aminated derivatives: From the reduction of the nitro group
Biaryl compounds: From Suzuki-Miyaura cross-coupling reactions
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
Biology
In biological research, derivatives of this compound can be used as probes or intermediates in the synthesis of biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create various bioactive compounds.
Medicine
In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to the development of drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then reacts with an aryl halide to form a new carbon-carbon bond.
Comparison with Similar Compounds
N-Methyl Analogue
N,N-Dimethyl and N,N-Diethyl Analogues
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline () lacks the nitro group but has two methyl groups on nitrogen. Molecular weight: 247.15 g/mol.
- N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline () features ethyl groups, increasing steric bulk. Molecular weight: 275.21 g/mol.
Positional Isomerism of Nitro and Boronate Groups
4-Nitro Isomer
- 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (83b, ) places the nitro group at the 4-position and boronate at 2-position.
- Impact : Altered electronic effects may influence cross-coupling reactivity. The meta-directing nitro group could affect regioselectivity in subsequent reactions.
Unsubstituted Aniline Core
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline () lacks both nitro and N-alkyl groups.
- Comparison : Higher reactivity in borylation or coupling reactions due to the absence of electron-withdrawing substituents .
Reactivity in Cross-Coupling
- Boronate esters are pivotal in Suzuki-Miyaura couplings (). The nitro group in the target compound may deactivate the ring, requiring optimized catalytic conditions compared to electron-rich analogs like N,N-dimethyl derivatives .
Fluorescence Probes
- Boronate esters such as DSTBPin () are used for H₂O₂ detection. The nitro group in the target compound could modulate fluorescence quenching or reactivity with ROS .
Anticancer Potential
- 6-Phenyl-N-(4-boronophenyl)hexanamide () shows tubulin inhibition. The nitro group in the target compound may enhance cytotoxicity or alter binding modes .
Physicochemical Properties
Biological Activity
N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1218791-22-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₆H₂₅BN₂O₄
- Molecular Weight : 320.19 g/mol
- InChI Key : UVKYLDTXFMBULW-UHFFFAOYSA-N
- PubChem ID : 46739451
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may function as an inhibitor of certain enzymes or receptors involved in disease pathways. However, detailed mechanistic studies are still required to elucidate its precise action.
Antiparasitic Activity
One area of investigation has focused on the compound's antiparasitic properties. In vitro assays have indicated that modifications in the compound's structure can significantly affect its efficacy against various parasites:
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| WJM921 | 0.395 | Potent against P. falciparum |
| Analog 10g | 0.064 | Increased potency with N-methyl substitution |
These findings suggest that structural modifications can enhance biological activity and metabolic stability while maintaining low cytotoxicity levels against human cells .
Cytotoxicity Studies
Studies assessing cytotoxicity reveal that while some analogs exhibit potent antiparasitic activity, they also demonstrate varying degrees of cytotoxic effects on human HepG2 cells:
| Compound | Cytotoxicity (IC50 μM) |
|---|---|
| 10k | >1.0 |
| 10a | <0.1 |
This indicates a need for careful optimization to balance efficacy and safety in therapeutic applications .
Case Study 1: Antimalarial Efficacy
In a murine model of malaria using P. berghei, this compound showed modest efficacy with a reduction in parasitemia by 30% at a dosage of 40 mg/kg over four days. This suggests potential as a lead compound for further development in antimalarial therapies .
Case Study 2: Selective Kinase Inhibition
Research has indicated that the compound may possess selective inhibitory activity against certain kinases involved in cancer pathways. For instance, modifications to the compound structure have resulted in enhanced selectivity and potency against Aurora kinases. This opens avenues for developing targeted cancer therapies utilizing this compound as a scaffold for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
